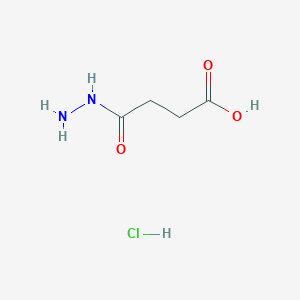![molecular formula C26H25N5O3S B2995921 3-[(4-tert-butylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866848-23-9](/img/structure/B2995921.png)
3-[(4-tert-butylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
H1-Antihistaminic Agents
Research has identified triazoloquinazolinone derivatives as potential H1-antihistaminic agents. A series of compounds, including variations of triazoloquinazolinone, were synthesized and tested for their in vivo H1-antihistaminic activity. These compounds were found to protect animals from histamine-induced bronchospasm significantly. Notably, one compound emerged as particularly active, offering protection comparable to that of chlorpheniramine maleate, a reference standard, but with significantly reduced sedation effects. This suggests that triazoloquinazolinone derivatives could serve as prototypes for the development of a new class of H1-antihistaminic agents, showcasing their potential in scientific research for therapeutic applications (Alagarsamy et al., 2008); (Alagarsamy et al., 2009).
Anticancer Activity
Another application of triazoloquinazolinone derivatives is in the realm of anticancer research. Specific derivatives have been synthesized and tested for their ability to inhibit tubulin polymerization, an essential process in cell division, showcasing potential as anticancer agents. The compounds demonstrated potent anticancer activity across a large panel of cancer cell lines, with notable effects on cell shape changes, migration, and tube formation in endothelial cells. This indicates their potential utility as both direct anticancer agents and vascular disrupting agents, highlighting the versatility of triazoloquinazolinone derivatives in scientific research aimed at developing novel cancer therapies (Driowya et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have potent activity against certain bacteria such asE. coli , P. aeruginosa , and S. epidermidis . These bacteria are common targets for antimicrobial agents.
Mode of Action
Compounds with similar structures have been synthesized by the nucleophilic substitution reaction . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Given its antimicrobial activity, it may interfere with essential biochemical pathways in the target bacteria, leading to their inhibition or death .
Result of Action
The compound has shown potent activity against certain bacteria, suggesting that it may lead to their inhibition or death . This indicates that the compound’s action at the molecular and cellular levels results in significant antimicrobial effects.
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-N-(3-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3S/c1-26(2,3)17-12-14-20(15-13-17)35(32,33)25-24-28-23(27-18-8-7-9-19(16-18)34-4)21-10-5-6-11-22(21)31(24)30-29-25/h5-16H,1-4H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOHYBFDVWYEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(piperidin-1-ylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2995838.png)
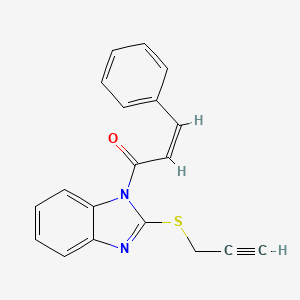
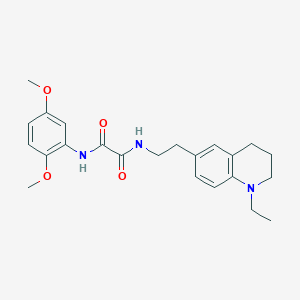
![6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2995843.png)
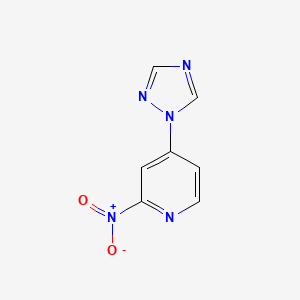
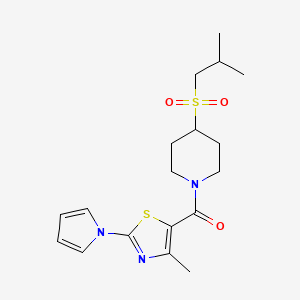
![(E)-5-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2995847.png)
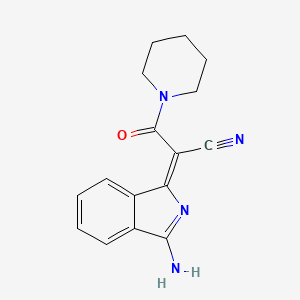
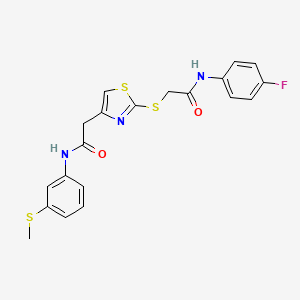
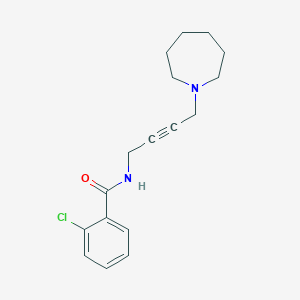
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6-methylpyrimidine](/img/structure/B2995856.png)
![N-cyclohexyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2995858.png)
![tert-butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamate](/img/structure/B2995859.png)
